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molecular formula C8H12N2 B8779643 4-Tert-butylpyrimidine CAS No. 3438-47-9

4-Tert-butylpyrimidine

Cat. No. B8779643
M. Wt: 136.19 g/mol
InChI Key: MFTBXLQLZDEFDK-UHFFFAOYSA-N
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Patent
US08557876B2

Procedure details

A 100 mL reaction flask is charged with 3,3-dimethyl-butan-2-one (10 g, 0.1 mol), formamidine acetate (57 g, 0.5 mol), and butanol (50 mL). The reaction mixture is heated to 130° C. and stirred for 24 hours. The crude mass is washed once with aqueous sulfuric acid (10%, 100 mL) followed by twice with brine (30 mL). Butanol is recovered by roto-evaporation. The crude product is further purified with liquid chromatography (Biotage® system) and then crystallized. Product 4-tert-butyl-pyrimidine (˜5 g) is obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](=O)[CH3:4].[C:8](O)(=O)C.[CH:12]([NH2:14])=[NH:13]>C(O)CCC>[C:2]([C:3]1[CH:4]=[CH:8][N:14]=[CH:12][N:13]=1)([CH3:7])([CH3:6])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC(C(C)=O)(C)C
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL reaction flask
WASH
Type
WASH
Details
The crude mass is washed once with aqueous sulfuric acid (10%, 100 mL)
CUSTOM
Type
CUSTOM
Details
Butanol is recovered by roto-evaporation
CUSTOM
Type
CUSTOM
Details
The crude product is further purified with liquid chromatography (Biotage® system)
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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